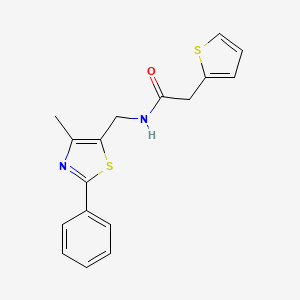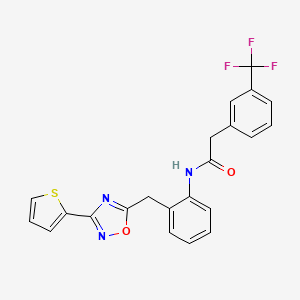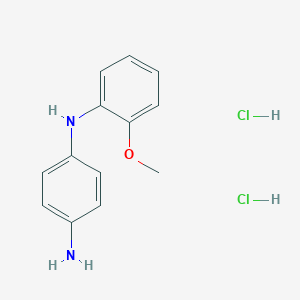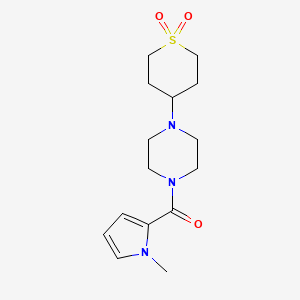![molecular formula C19H20N2O3S B2587316 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide CAS No. 1005299-15-9](/img/structure/B2587316.png)
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide, also known as BPTES, is a small molecule inhibitor of glutaminase activity. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important step in the metabolism of cancer cells. BPTES has been shown to have potential as a therapeutic agent for the treatment of cancer.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Constrained ACC Derivatives : A study reported the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, showcasing a unique cyclopropanation process. This work highlights the chemical versatility and potential applications of such compounds in developing novel heterocyclic systems (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Molecular Fragmentation Pathways : Research into N-(quinolin-8-yl) benzenesulfonamide derivatives has shed light on their fragmentation pathways in electrospray ionization mass spectroscopy, providing valuable insights for analytical chemistry and the structural elucidation of similar compounds (Chen Bin, 2015).
Potential Medicinal Applications
Anticancer and Radioprotective Agents : A study on the utility of 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide for synthesizing novel quinoline derivatives demonstrated significant in vitro anticancer activity and in vivo radioprotective effects, highlighting the therapeutic potential of these compounds (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).
Development of Fluorescent Probes for Zn2+ : The synthesis of a fluorescent probe for Zn2+, based on 5,7-bis(N,N-dimethylaminosulfonyl)-8-hydroxyquinoline-pendant 1,4,7,10-tetraazacyclododecane, demonstrates the applicability of these compounds in biochemical sensing and cellular imaging, offering tools for zinc ion detection in biological samples (Ohshima et al., 2010).
Synthesis of Novel Azo Disperse Dyes : The synthesis of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives for antimicrobial applications showcases the potential of quinoline derivatives in creating new materials with specific biological activities, further emphasizing the versatility of these compounds in various scientific and industrial applications (Unnamed, 2019).
Anti-Breast Cancer Activity : Research into novel quinoline derivatives has identified compounds with significant anti-breast cancer activity, highlighting the potential of such structures in the development of new therapeutic agents for cancer treatment (Ghorab & Alsaid, 2015).
Mécanisme D'action
Target of Action
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide is a derivative of 1,2,3,4-tetrahydroquinoline (THQ) that has been designed and prepared for antibacterial activity . The primary targets of this compound are bacterial cells, particularly Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 .
Mode of Action
The compound interacts with its bacterial targets by generating reactive oxygen species (ROS) and reactive nitrogen species . This interaction leads to a disturbed membrane architecture in the bacterial cells, which is observed through transmission electron microscopy . The increase in ROS in strains treated with this compound is detected using fluorescent microscopy and spectrophotometric techniques .
Biochemical Pathways
The biochemical pathways affected by N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide involve the generation of reactive oxygen species and reactive nitrogen species . These reactive species can cause oxidative stress in bacterial cells, leading to cell damage and death .
Result of Action
The result of the action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide is bactericidal activity against certain strains of bacteria . Specifically, it has been shown to be effective against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . The compound’s action results in a disturbed membrane architecture in these bacterial cells .
Propriétés
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(15-8-9-15)20-16-11-10-14-5-4-12-21(18(14)13-16)25(23,24)17-6-2-1-3-7-17/h1-3,6-7,10-11,13,15H,4-5,8-9,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQFSSHGUPSQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3CC3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((3,4-dichlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2587238.png)
![2-[2-(2,6-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2587241.png)
![(2R,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid](/img/structure/B2587243.png)




![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2587251.png)
![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/no-structure.png)

![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2587254.png)